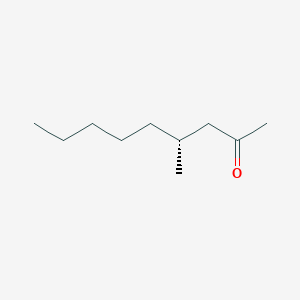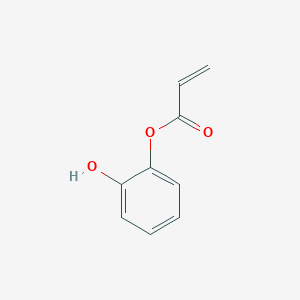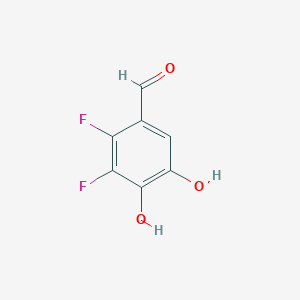
2,3-Difluoro-4,5-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde typically involves the fluorination of 4,5-dihydroxybenzaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as halogenation, hydroxylation, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoro-4,5-dihydroxybenzoic acid.
Reduction: 2,3-Difluoro-4,5-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4,5-dihydroxybenzaldehyde depends on the specific application. In biological systems, it may interact with enzymes and proteins through its aldehyde and hydroxyl groups. The fluorine atoms can influence the compound’s reactivity and binding affinity by altering the electronic properties of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the hydroxyl groups.
2,5-Difluoro-3,4-dihydroxybenzaldehyde: Similar structure with different positions of fluorine and hydroxyl groups.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2,3-Difluoro-4,5-dihydroxybenzaldehyde is unique due to the specific positions of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Propiedades
Número CAS |
426226-77-9 |
|---|---|
Fórmula molecular |
C7H4F2O3 |
Peso molecular |
174.10 g/mol |
Nombre IUPAC |
2,3-difluoro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
Clave InChI |
BPRFVTSMTWMAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)O)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
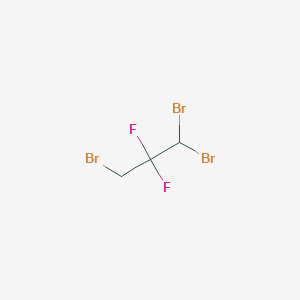

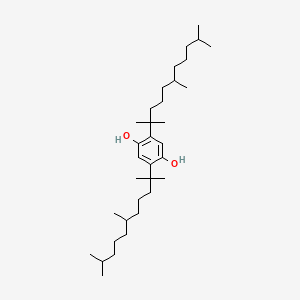
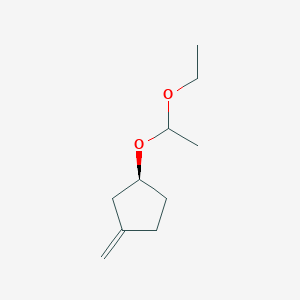
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
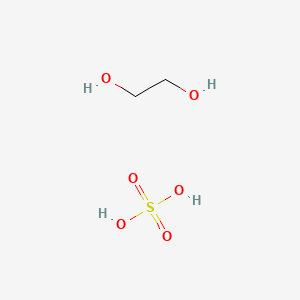
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
